molecular formula C47H63N11O6 B12418585 PROTAC IRAK3 degrade-1

PROTAC IRAK3 degrade-1

Cat. No.: B12418585
M. Wt: 878.1 g/mol
InChI Key: ZUODKONSNNHSAJ-UHFFFAOYSA-N
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Description

PROTAC IRAK3 degrade-1 is a potent and selective degrader of interleukin-1 receptor-associated kinase 3 (IRAK3). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown an IC50 value of 5 nM, indicating its high efficacy in degrading IRAK3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC IRAK3 degrade-1 involves the conjugation of a ligand for IRAK3 with a ligand for an E3 ubiquitin ligase via a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general PROTAC synthesis involves multiple steps, including the preparation of the individual ligands, the synthesis of the linker, and the final conjugation step .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, industrial production of PROTACs involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: PROTAC IRAK3 degrade-1 primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. The compound forms a ternary complex with IRAK3 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK3 .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include the ligands for IRAK3 and the E3 ubiquitin ligase, as well as the linker. The reaction conditions typically involve organic solvents, catalysts, and controlled temperatures to facilitate the conjugation reactions .

Major Products: The major product of the reaction involving this compound is the ubiquitinated IRAK3, which is subsequently degraded by the proteasome. This degradation leads to the reduction of IRAK3 levels in the cell .

Scientific Research Applications

PROTAC IRAK3 degrade-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein degradation and the design of novel PROTAC molecules. In biology, it helps in understanding the role of IRAK3 in cellular signaling pathways and immune responses. In medicine, this compound is being explored for its potential therapeutic applications in treating diseases associated with IRAK3, such as inflammatory disorders and certain cancers .

Mechanism of Action

PROTAC IRAK3 degrade-1 exerts its effects by forming a ternary complex with IRAK3 and an E3 ubiquitin ligase, typically cereblon. This complex facilitates the transfer of ubiquitin molecules to IRAK3, marking it for degradation by the proteasome. The degradation of IRAK3 disrupts its role in pro-inflammatory signaling, thereby modulating immune responses .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to PROTAC IRAK3 degrade-1 include other PROTAC molecules targeting different proteins, such as PROTAC IRAK1 degrade-1 and PROTAC IRAK4 degrade-1. These compounds also utilize the ubiquitin-proteasome system to degrade their respective target proteins .

Uniqueness: this compound is unique in its high selectivity and potency for degrading IRAK3, with an IC50 value of 5 nM. This high efficacy makes it a valuable tool for studying the biological functions of IRAK3 and exploring its therapeutic potential .

Properties

Molecular Formula

C47H63N11O6

Molecular Weight

878.1 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[2-[1-[4-oxo-4-[4-[4-[(5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-yl)amino]cyclohexyl]piperazin-1-yl]butanoyl]piperidin-4-yl]ethyl]piperazin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C47H63N11O6/c1-31(2)36-16-20-57-43(36)44(48-30-49-57)50-33-3-5-34(6-4-33)53-25-27-56(28-26-53)42(61)12-11-41(60)55-18-14-32(15-19-55)13-17-52-21-23-54(24-22-52)35-7-8-37-38(29-35)47(64)58(46(37)63)39-9-10-40(59)51-45(39)62/h7-8,16,20,29-34,39H,3-6,9-15,17-19,21-28H2,1-2H3,(H,48,49,50)(H,51,59,62)

InChI Key

ZUODKONSNNHSAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NC=NN2C=C1)NC3CCC(CC3)N4CCN(CC4)C(=O)CCC(=O)N5CCC(CC5)CCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O

Origin of Product

United States

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